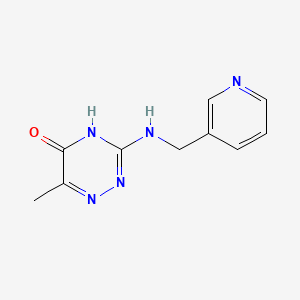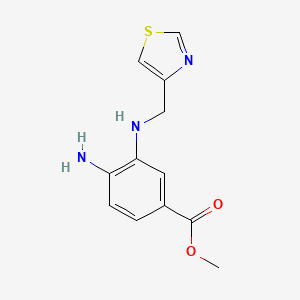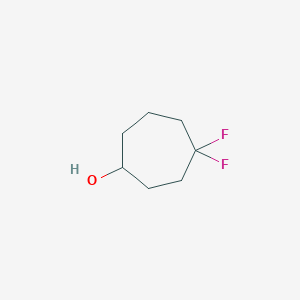
3-(furan-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of furan carboxamide derivatives has been explored in various studies. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This compound was further modified using Suzuki-Miyaura cross-coupling to produce a range of analogues . Another study reported the synthesis of naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides through a regioselective cascade formal [3 + 2] cycloaddition catalyzed by In(OTf)3, which provided these compounds in good to excellent yields . Additionally, the synthesis of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides involved a novel rearrangement of N-substituted 2-amino-4,5-dihydro-4-oxofuran-3-carboxylic acids, leading to potent antiallergic compounds .
Molecular Structure Analysis
The molecular structures of furan carboxamide derivatives have been characterized using various spectroscopic techniques. For example, the crystal structure and conformational analysis of 4-((furan-2-ylmethyl)amino)benzoic acid and N'-acryloyl-N'-phenylfuran-2-carbohydrazide were determined by X-ray diffraction and further validated by density functional theory (DFT) calculations . The molecular electrostatic potential and frontier molecular orbitals of these compounds were also investigated, revealing some of their physicochemical properties .
Chemical Reactions Analysis
The chemical reactivity of furan carboxamide derivatives has been demonstrated in several studies. The uncatalyzed addition of 2-(trimethylsiloxy)furan to activated benzoquinones resulted in the formation of cis-3a,8b-dihydrofuro[3,2-b]benzofuran-2(3H)-ones, although the reaction was sensitive to the presence of electron-withdrawing groups on the benzoquinones . Furthermore, derivatives of 2- and 3-benzo[b]furan carboxylic acids were synthesized and evaluated for their cytotoxic potential, with several compounds showing significant activity against human cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxamide derivatives are closely related to their molecular structure. The studies mentioned provide insights into the solubility, stability, and potential biological activities of these compounds. For instance, the anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues were investigated, with one compound showing effective activity against drug-resistant bacteria . The antiallergic activity of a series of furan-3-carboxamides was also tested, with one compound showing high inhibition of serotonin, histamine, and bradykinin .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Zanatta et al. (2007) details the synthesis and characterization of furan-3-carboxamides, including compounds structurally related to 3-(furan-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide. These compounds demonstrated significant in vitro antimicrobial activity against a variety of microorganisms, including yeast, filamentous fungi, bacteria, and alga. QSAR (Quantitative Structure-Activity Relationship) investigations were applied to correlate the compounds' physicochemical parameters with their biological activities, providing insights into their potential applications in developing new antimicrobial agents (Zanatta et al., 2007).
Renewable Production of Phthalic Anhydride
Research by Mahmoud et al. (2014) investigated the renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride. This study is relevant for understanding the broader applications of furan derivatives in sustainable chemical manufacturing processes. The synthesis route explored involves the conversion of furan and maleic anhydride into phthalic anhydride through Diels–Alder cycloaddition followed by dehydration, achieving excellent yields under solvent-free conditions. This research highlights the potential of furan derivatives in the renewable production of industrially relevant chemicals (Mahmoud et al., 2014).
Cascade Annulation for Benzo[b]furan-3-carboxylic Acids Construction
A novel approach for constructing benzo[b]furan-3-carboxylic acids via a Pd(II)-mediated cascade carboxylative annulation was described by Liao et al. (2005). This methodology enables the formation of three new bonds in one step, starting from precursors similar to the compound of interest. The study also conducted an 18O-labeling experiment to support the proposed mechanism, showcasing a creative strategy for synthesizing benzofuran derivatives. This research exemplifies the utility of furan-based compounds in synthetic organic chemistry, particularly in constructing complex molecular architectures (Liao et al., 2005).
Mechanism of Action
Target of Action
The trifluoromethoxy group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethoxy group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound might interact with its targets through a radical mechanism.
Biochemical Pathways
The trifluoromethoxy group is known to be involved in trifluoromethylation of carbon-centered radical intermediates , which suggests that it might affect radical chemistry pathways.
Pharmacokinetics
The compound’s molecular weight is 20518 , which might influence its bioavailability. Generally, compounds with a molecular weight below 500 have better absorption and bioavailability.
Result of Action
The trifluoromethoxy group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that the compound might have significant effects at the molecular and cellular levels.
properties
IUPAC Name |
3-(furan-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O5/c22-21(23,24)31-13-9-7-12(8-10-13)25-20(28)18-17(14-4-1-2-5-15(14)30-18)26-19(27)16-6-3-11-29-16/h1-11H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBPTYDJXJWVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone](/img/structure/B2499113.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2499116.png)
![3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2499117.png)

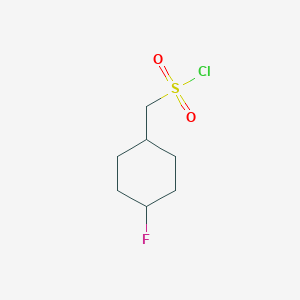

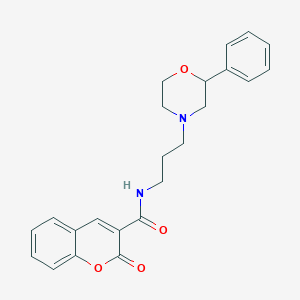
![5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499123.png)
![N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2499125.png)
![[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid](/img/structure/B2499126.png)
